molecular formula C11H15NO3 B12276893 3-(3-Methoxy-pyridin-4-yl)-propionic acid ethyl ester

3-(3-Methoxy-pyridin-4-yl)-propionic acid ethyl ester

Cat. No.: B12276893
M. Wt: 209.24 g/mol
InChI Key: FHVDGHUJKUMIND-UHFFFAOYSA-N
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Description

3-(3-Methoxy-pyridin-4-yl)-propionic acid ethyl ester is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a methoxy group attached to the pyridine ring and an ethyl ester group attached to the propionic acid moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxy-pyridin-4-yl)-propionic acid ethyl ester typically involves the reaction of 3-methoxypyridine with propionic acid and ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated purification systems. The use of advanced catalysts and reaction conditions ensures efficient production with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxy-pyridin-4-yl)-propionic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(3-Methoxy-pyridin-4-yl)-propionic acid.

    Reduction: Formation of 3-(3-Methoxy-pyridin-4-yl)-propanol.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

3-(3-Methoxy-pyridin-4-yl)-propionic acid ethyl ester is used in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and receptor binding.

    Medicine: Potential use in drug development and pharmacological studies.

    Industry: As an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3-Methoxy-pyridin-4-yl)-propionic acid ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxy group and ester moiety play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxypyridine
  • 3-Pyridineboronic acid
  • 3-Pyridylboronic acid

Uniqueness

3-(3-Methoxy-pyridin-4-yl)-propionic acid ethyl ester is unique due to its combination of a methoxy group and an ethyl ester group, which imparts distinct chemical properties. This uniqueness makes it valuable in specific research applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

ethyl 3-(3-methoxypyridin-4-yl)propanoate

InChI

InChI=1S/C11H15NO3/c1-3-15-11(13)5-4-9-6-7-12-8-10(9)14-2/h6-8H,3-5H2,1-2H3

InChI Key

FHVDGHUJKUMIND-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C=NC=C1)OC

Origin of Product

United States

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